molecular formula C20H16Cl3N4Rh B173843 2-Pyridin-2-ylpyridine rhodium(III) trichloride CAS No. 14551-15-6

2-Pyridin-2-ylpyridine rhodium(III) trichloride

Cat. No. B173843
CAS RN: 14551-15-6
M. Wt: 521.6 g/mol
InChI Key: IZTNCRAFVLXMHY-UHFFFAOYSA-K
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Description

2-Pyridin-2-ylpyridine rhodium(III) trichloride is a coordination compound with the chemical formula [RhCl3(C11H8N2)]. It is commonly used as a catalyst in organic synthesis reactions. The compound has a unique structure that allows it to selectively activate C-H bonds in organic molecules, making it a valuable tool in the field of organic chemistry.

Mechanism of Action

The mechanism of action of 2-Pyridin-2-ylpyridine rhodium(III) trichloride involves the activation of C-H bonds through a process known as oxidative addition. This process involves the insertion of the rhodium(III) center into the C-H bond, followed by the formation of a rhodium-carbon bond. The resulting intermediate can then undergo further reactions to yield the desired product.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-Pyridin-2-ylpyridine rhodium(III) trichloride. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity in vitro.

Advantages and Limitations for Lab Experiments

The use of 2-Pyridin-2-ylpyridine rhodium(III) trichloride as a catalyst in organic synthesis reactions offers several advantages. The compound is highly selective in activating C-H bonds, which allows for the preparation of complex molecules with high selectivity and efficiency. Additionally, the compound is relatively stable and can be easily handled and stored.
One limitation of using 2-Pyridin-2-ylpyridine rhodium(III) trichloride as a catalyst is its relatively high cost compared to other commonly used catalysts. Additionally, the compound may not be suitable for all types of organic synthesis reactions, as its selectivity may not be optimal for certain substrates.

Future Directions

1. Developing new synthetic routes for the preparation of complex organic molecules using 2-Pyridin-2-ylpyridine rhodium(III) trichloride as a catalyst.
2. Investigating the mechanism of action of the compound in greater detail to better understand its selectivity and reactivity.
3. Exploring the use of 2-Pyridin-2-ylpyridine rhodium(III) trichloride in other areas of chemistry, such as polymer synthesis and materials science.
4. Developing new synthetic methods that incorporate 2-Pyridin-2-ylpyridine rhodium(III) trichloride into flow chemistry systems for more efficient and scalable synthesis.

Synthesis Methods

The synthesis of 2-Pyridin-2-ylpyridine rhodium(III) trichloride involves the reaction of rhodium(III) chloride hydrate with 2-pyridylpyridine in the presence of a reducing agent such as sodium borohydride. The reaction takes place in a solvent such as methanol or ethanol and is typically carried out under reflux conditions.

Scientific Research Applications

2-Pyridin-2-ylpyridine rhodium(III) trichloride has been extensively studied for its application as a catalyst in various organic synthesis reactions. The compound has been shown to be highly effective in activating C-H bonds in a variety of substrates, including alkanes, alkenes, and arenes. This has led to the development of new and more efficient synthetic routes for the preparation of complex organic molecules.

properties

CAS RN

14551-15-6

Molecular Formula

C20H16Cl3N4Rh

Molecular Weight

521.6 g/mol

IUPAC Name

2-pyridin-2-ylpyridine;rhodium(3+);trichloride

InChI

InChI=1S/2C10H8N2.3ClH.Rh/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h2*1-8H;3*1H;/q;;;;;+3/p-3

InChI Key

IZTNCRAFVLXMHY-UHFFFAOYSA-K

SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Rh+3]

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Rh+3]

Other CAS RN

22710-42-5

Origin of Product

United States

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